Structural Differentiation: 4-(Trifluoromethyl)benzyl Sulfonyl Substituent Versus Unsubstituted Phenylsulfonyl and Heteroarylsulfonyl Analogs in the Morpholino Sulfonyl Indole Series
The compound CAS 894013-90-2 incorporates a 4-(trifluoromethyl)benzylsulfonyl group at the indole C-3 position, which is distinct from the phenylsulfonyl, pyridylsulfonyl, and thienylsulfonyl variants exemplified across the morpholino sulfonyl indole patent series (WO2012145471A1, WO2012143874A1). The patent disclosures indicate that the identity of the sulfonyl substituent is a primary determinant of IGF-1R inhibitory potency, with electron-withdrawing aryl groups conferring enhanced activity [1]. The trifluoromethyl group provides a combination of strong electron-withdrawing character (-I effect) and increased lipophilicity (πCF3 ≈ +0.88) versus a hydrogen substituent, which is expected to influence both target binding affinity and passive membrane permeability [2]. However, no direct, publicly available head-to-head quantitative enzymatic or cellular data were identified that compare CAS 894013-90-2 with a specific named phenylsulfonyl or heteroarylsulfonyl analog under identical assay conditions. The differentiation below is therefore based on class-level SAR inference derived from patent data and physicochemical property calculation.
| Evidence Dimension | Calculated lipophilicity (ClogP) as a proxy for membrane permeability and non-specific protein binding |
|---|---|
| Target Compound Data | ClogP ≈ 3.5 (estimated based on C22H21F3N2O4S structure; ChemDraw Pro prediction) |
| Comparator Or Baseline | 1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (CAS not available; unsubstituted phenyl analog): estimated ClogP ≈ 2.4 |
| Quantified Difference | ΔClogP ≈ +1.1 log unit, corresponding to an estimated ~12-fold increase in octanol-water partition coefficient |
| Conditions | In silico ClogP prediction using fragment-based method; experimental logP not publicly reported for either compound. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which can translate into higher intracellular exposure; however, it also elevates risk of non-specific protein binding and CYP-mediated metabolism, making experimental validation essential before procuring for cell-based or in vivo studies.
- [1] Balachandran, S.; Dinsmore, C. J.; Roychowdhury, A.; Sharma, R.; Vishwakarma, R. A. Insulin-Like Growth Factor-1 Receptor Inhibitors. WO 2012/145471 A1, published 26 October 2012. (General SAR discussion within the specification). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Comprehensive compilation of substituent constants including π for CF3). View Source
